2-(4-chloro-3-methylphenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a chlorinated phenoxy group, a trifluoromethyl-substituted pyridazinone, and an acetamide linkage.
Preparation Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 4-methylphenol to produce 4-chloro-3-methylphenol. This intermediate is then reacted with an appropriate reagent to form the phenoxy derivative.
Synthesis of the Pyridazinone Intermediate: The next step involves the synthesis of the pyridazinone ring. This can be achieved by reacting a suitable precursor with trifluoromethyl-substituted reagents under controlled conditions to form the 6-oxo-3-(trifluoromethyl)pyridazinone intermediate.
Coupling Reaction: The final step involves the coupling of the phenoxy and pyridazinone intermediates through an acetamide linkage. This is typically achieved using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Chemical Reactions Analysis
2-(4-chloro-3-methylphenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be used in biological studies to investigate its effects on various biological pathways and processes.
Industry: It can be used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-chloro-3-methylphenoxy)-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide can be compared with other similar compounds, such as:
2-(4-Chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide: This compound has a similar phenoxy and trifluoromethyl-substituted structure but differs in the acetanilide linkage.
4-Chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole: This compound has a similar chlorinated phenoxy group but differs in the benzimidazole ring structure.
3-(2-Chloro-4-methylphenoxy)propane-1-amine: This compound has a similar phenoxy group but differs in the amine linkage and the absence of the pyridazinone ring.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O3/c1-10-8-11(2-3-12(10)17)26-9-14(24)21-6-7-23-15(25)5-4-13(22-23)16(18,19)20/h2-5,8H,6-7,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMIWVKZFDCNNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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